molecular formula C13H9ClO2 B8594753 (3-Chlorophenyl)(3-hydroxyphenyl)methanone CAS No. 62810-42-8

(3-Chlorophenyl)(3-hydroxyphenyl)methanone

Cat. No. B8594753
CAS RN: 62810-42-8
M. Wt: 232.66 g/mol
InChI Key: MDUKXUOVEZFKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(3-hydroxyphenyl)methanone is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chlorophenyl)(3-hydroxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorophenyl)(3-hydroxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62810-42-8

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

(3-chlorophenyl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C13H9ClO2/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,15H

InChI Key

MDUKXUOVEZFKQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

26 of the ether obtained above in (1) and 60 cm3 of chlorobenzene are introduced into a 250 cm3 single-necked flask and 35 g of aluminium chloride are added a little at a time; the reaction mixture is then heated under reflux for 30 minutes, allowed to cool to about 60° C. and then poured onto a mixture of ice and concentrated hydrochloric acid (d = 1.18); this mixture is stirred for 1 hour and the solid is then filtered; the latter is washed with petroleum ether to free it from the last traces of chlorobenzene; the phenol thus obtained (20 g) melts at 104° C. and can be used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.